Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride
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Overview
Description
Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product .
Industrial Production Methods
the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to the ring strain and the presence of a nitrogen atom.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidine derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines .
Scientific Research Applications
Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to natural substrates.
Industrial Applications: The compound is used in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride involves its interaction with specific molecular targets. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid and azetidine-3-carboxylic acid share structural similarities with ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride.
Oxetane Derivatives: Compounds like methyl 2-(oxetan-3-ylidene)acetate also exhibit similar reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both an azetidine ring and an ester functional group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Biological Activity
Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride is a compound of significant interest in medicinal chemistry and biological research. This article provides a detailed exploration of its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
Molecular Formula: C8H18Cl2N2O2
Molecular Weight: 245.14 g/mol
IUPAC Name: Ethyl 2-[azetidin-3-yl(methyl)amino]acetate; dihydrochloride
Canonical SMILES: CCOC(=O)CN(C)C1CNC1.Cl.Cl
The compound features an azetidine ring, which contributes to its biological activity by mimicking natural substrates in enzyme interactions.
This compound functions primarily as an enzyme inhibitor and receptor ligand. Its structural similarity to natural substrates allows it to bind effectively to various enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, making it a valuable tool in drug development and biochemical research.
Enzyme Inhibition
Research indicates that this compound is utilized in studies targeting enzyme inhibitors. It has shown promise in inhibiting polyketide synthase (Pks13), an enzyme crucial for mycobacterial cell wall synthesis, which is a target for antitubercular drugs. The azetidine derivatives have been reported to exhibit improved potency against Pks13, demonstrating significant potential for developing new antitubercular agents .
Receptor Binding
The compound's ability to act as a receptor ligand has been explored in various studies. Its azetidine structure allows it to interact with neurotransmitter receptors, potentially influencing neurochemical pathways. This property suggests its potential application in neurological disorders where receptor modulation is beneficial.
Case Studies and Research Findings
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Antitubercular Activity:
- A study focused on the optimization of inhibitors for the Pks13 thioesterase domain revealed that azetidine amides derived from this compound exhibited improved minimum inhibitory concentration (MIC) values compared to previous analogs. The most potent derivative demonstrated significant stability in mouse microsomal systems, indicating its viability for further development .
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Neuropharmacological Studies:
- In vitro studies have shown that this compound can modulate neurotransmitter release, suggesting potential applications in treating conditions such as depression or anxiety disorders. The compound’s interaction with serotonin receptors has been particularly noted, warranting further investigation into its psychoactive properties.
Applications in Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of bioactive molecules. Its applications extend beyond enzyme inhibition and receptor modulation; it is also used in the synthesis of complex organic molecules with potential therapeutic effects.
Summary Table of Biological Activities
Properties
Molecular Formula |
C8H18Cl2N2O2 |
---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
ethyl 2-[azetidin-3-yl(methyl)amino]acetate;dihydrochloride |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-3-12-8(11)6-10(2)7-4-9-5-7;;/h7,9H,3-6H2,1-2H3;2*1H |
InChI Key |
DDODKNMDJDFTPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C)C1CNC1.Cl.Cl |
Origin of Product |
United States |
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